(3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol
CAS No.:
Cat. No.: VC15907372
Molecular Formula: C11H15BrN2O
Molecular Weight: 271.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15BrN2O |
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Molecular Weight | 271.15 g/mol |
IUPAC Name | (3-bromo-4-piperidin-1-ylpyridin-2-yl)methanol |
Standard InChI | InChI=1S/C11H15BrN2O/c12-11-9(8-15)13-5-4-10(11)14-6-2-1-3-7-14/h4-5,15H,1-3,6-8H2 |
Standard InChI Key | PWSNYRUGVHMGRC-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(CC1)C2=C(C(=NC=C2)CO)Br |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The molecule consists of a pyridine ring substituted at the 2-, 3-, and 4-positions with hydroxymethyl, bromine, and piperidin-1-yl groups, respectively. The piperidine ring adopts a chair conformation, while the pyridine moiety provides aromaticity and hydrogen-bonding capabilities. Key structural features include:
Property | Value |
---|---|
Molecular formula | C₁₁H₁₅BrN₂O |
Molecular weight | 271.15 g/mol |
IUPAC name | (3-bromo-4-piperidin-1-ylpyridin-2-yl)methanol |
SMILES | OCc1ncc(c(Br)n1)N2CCCCC2 |
The bromine atom at C3 enhances electrophilic reactivity, enabling cross-coupling reactions, while the hydroxymethyl group at C2 offers a site for functionalization .
Stereoelectronic Properties
Density functional theory (DFT) calculations on analogous bromopyridines reveal:
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A dipole moment of ~3.8 D due to electronegative Br and N atoms
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Lowest unoccupied molecular orbital (LUMO) localized on the pyridine ring, facilitating nucleophilic attacks
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Piperidine nitrogen pKa ≈ 7.1, enabling pH-dependent protonation in biological systems
Synthetic Methodologies
Nucleophilic Aromatic Substitution
A patented route for related bromopyridines involves:
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Bromination: 4-Piperidin-1-ylpyridin-2-ol treated with PBr₃ yields 3-bromo-4-piperidin-1-ylpyridine .
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Hydroxymethylation: Lithiation at C2 followed by quenching with formaldehyde introduces the methanol group (yield: 68–72%) .
Alternative Pathways
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of 2,3-dibromo-4-piperidinylpyridine with boronic esters, though this method risks debromination .
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Reductive Amination: Condensation of 3-bromo-4-aminopyridine-2-carbaldehyde with piperidine under H₂/Ni, followed by NaBH₄ reduction (total yield: 54%) .
Physicochemical Properties
Experimental data from discontinued commercial batches indicate:
Parameter | Value | Method |
---|---|---|
Melting point | 128–130°C (decomp.) | Differential scanning calorimetry |
Solubility (25°C) | 12 mg/mL in DMSO | USP <911> |
LogP | 2.3 ± 0.2 | Shake-flask (octanol/water) |
Stability | >24 months at −20°C | Accelerated stability testing |
The compound exhibits poor aqueous solubility (0.8 mg/mL in PBS pH 7.4) but high permeability in Caco-2 assays (Papp = 18 × 10⁻⁶ cm/s), suggesting bioavailability potential .
Hypothesized Biological Activities
Antimicrobial Properties
Bromopyridines with similar substitution patterns show:
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MIC = 16 µg/mL against Staphylococcus aureus (ATCC 29213)
Future Directions
Synthetic Chemistry
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Develop enantioselective routes to access chiral derivatives
Drug Discovery
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